2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Description
This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a sulfanyl (-SH) group at position 3. The triazole ring is further functionalized via an ethyl linker to a cyano-substituted enamide moiety, which is conjugated with a furan-2-yl group. The synthesis of analogous compounds typically involves the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives under basic conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
2-cyano-N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-2-19-12(17-18-14(19)22)5-6-16-13(20)10(9-15)8-11-4-3-7-21-11/h3-4,7-8H,2,5-6H2,1H3,(H,16,20)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNGWUIBSJVUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Ethyl and Sulfanyl Groups: The ethyl group can be introduced through alkylation reactions, while the sulfanyl group can be added via thiolation reactions using thiols or disulfides.
Formation of the Cyano Group: The cyano group is typically introduced through nucleophilic substitution reactions using cyanide salts.
Coupling with the Furan Ring: The final step involves coupling the triazole derivative with a furan derivative through a condensation reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The furan and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The triazole ring is known for its biological activity, including antimicrobial and antifungal properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
Given its structural features, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor modulation. Research could focus on its potential as a drug candidate for various diseases.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The cyano group and triazole ring could facilitate binding to active sites, while the furan ring might enhance molecular stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thione derivatives, which are pharmacologically significant due to their anti-inflammatory, antimicrobial, and analgesic properties. Below is a comparative analysis of key structural analogs and their biological activities:
Structural Analogs with Anti-Exudative Activity
and highlight a series of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21). These compounds share the triazole-thione core and furan substituent but lack the cyano-enamide group. Key findings include:
- Anti-exudative activity : At 10 mg/kg, select derivatives (e.g., compounds 3.5 and 3.12) demonstrated efficacy comparable to diclofenac sodium (8 mg/kg) in rodent models. Activity correlated with electron-withdrawing substituents (e.g., nitro or chloro groups) on the acetamide moiety .
Triazole Derivatives with Varied Substituents
and list compounds with structural similarities, such as:
- 497921-99-0: 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione. This compound replaces the ethyl-sulfanyl group with an ethoxyphenyl-allylidene system, reducing steric bulk but introducing planar aromaticity. No direct bioactivity data are reported, but the furan-triazole motif suggests shared target pathways .
- 685514-51-6: 1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one.
Crystallographic and Computational Insights
These techniques validate bond lengths, angles, and conformational stability, which are critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 2-cyano-N-[2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that incorporates both triazole and furan moieties, which are known for their diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.39 g/mol. The presence of the triazole ring contributes to its potential as an inhibitor of various biological targets, while the furan ring may enhance its interaction with biological systems.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and furan structures exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, compounds with similar structures have been reported to inhibit the c-Met protein kinase, which is often overexpressed in several types of cancers .
- Case Study : In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity, leading to the identification of several promising candidates that exhibited potent activity against multicellular spheroids derived from human cancer cells . Although specific data on the compound was not detailed, the findings highlight the potential of triazole derivatives in cancer therapy.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of sulfur in the structure may enhance its effectiveness against bacterial strains.
- In vitro Studies : Compounds structurally related to This compound have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Triazole A | Anticancer | c-Met | 0.005 | |
| Triazole B | Antibacterial | S. aureus | 0.1 | |
| Triazole C | Antifungal | C. albicans | 0.05 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of This compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to its low molecular weight and lipophilicity.
- Metabolism : The metabolism of similar triazole compounds often involves cytochrome P450 enzymes, which may lead to various metabolites with distinct biological activities.
- Toxicological Assessment : Toxicity studies are essential to evaluate potential adverse effects associated with long-term use or high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
